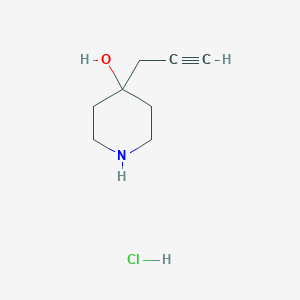

![molecular formula C14H10ClF3N2O2 B2932764 2-chloro-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide CAS No. 1023518-67-3](/img/structure/B2932764.png)

2-chloro-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

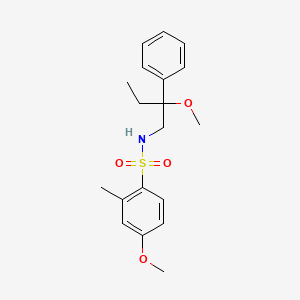

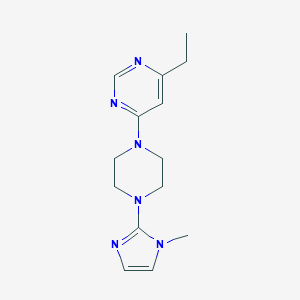

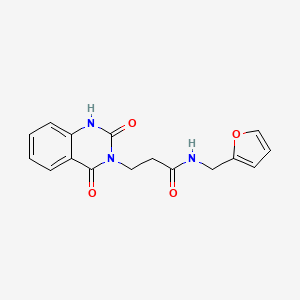

“2-chloro-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide” is a compound that contains a trifluoromethyl group (TFM, -CF3) and a pyridine moiety . It is a type of nitrogen-containing heterocyclic carboxamide . The compound has a molecular formula of C29H28ClF3N4O2 and a molecular weight of 557.01 .

Synthesis Analysis

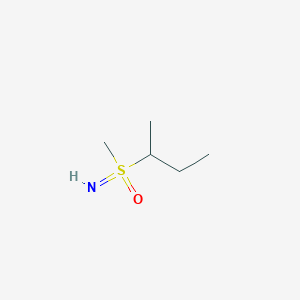

The synthesis of this compound involves several steps. One of the key steps is a Pd-catalyzed coupling reaction . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), a pyridine ring, and a carboxamide group . The presence of these groups contributes to the unique physical-chemical properties of this compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed coupling reaction and subsequent hydrolysis . The trifluoromethyl group in the compound can undergo various transformations, including oxidations, aminations, halogenations, and C-C bond formations .Physical And Chemical Properties Analysis

The compound has a molecular weight of 557.01 and a predicted density of 1.34±0.1 g/cm3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Aplicaciones Científicas De Investigación

Agrochemicals: Crop Protection

The trifluoromethylpyridine (TFMP) derivatives, including our compound of interest, are extensively used in the agrochemical industry for crop protection. The introduction of fluazifop-butyl, a TFMP derivative, marked the beginning of the use of these compounds in the market. Since then, over 20 new TFMP-containing agrochemicals have been developed . These compounds are valued for their effectiveness in protecting crops from various pests.

Pharmaceuticals: Drug Development

TFMP derivatives are also significant in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been approved for the market, and several candidates are currently undergoing clinical trials . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds.

Veterinary Medicine

In veterinary medicine, two products containing TFMP derivatives have been granted market approval. The applications in this field are similar to those in human pharmaceuticals, focusing on the treatment and prevention of diseases in animals .

Synthesis of Intermediates

The compound serves as a key intermediate in the synthesis of various agrochemical and pharmaceutical ingredients. Its ability to be obtained in good yield via a simple one-step reaction makes it a valuable component in the synthesis of more complex molecules .

Functional Materials

Advances in the development of functional materials have been facilitated by the incorporation of fluorine-containing compounds. The TFMP derivatives, including our compound, are expected to find novel applications in this field due to their unique properties .

Biological Research: Mechanism of Action

The biological activities of TFMP derivatives are believed to be a result of the combination of the fluorine atom’s properties and the characteristics of the pyridine moiety. Research into the mechanism of action of these compounds can provide insights into new therapeutic targets and lead to the development of novel treatments .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s suggested that the trifluoromethyl group (-cf3) in the molecule could play a crucial role in its interaction with its targets . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .

Biochemical Pathways

It’s known that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, plays a significant role in the synthesis of organoboron reagents, which could be related to the action of this compound .

Result of Action

It’s suggested that the compound could exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Action Environment

It’s known that the development of fluorinated organic chemicals, such as this compound, is becoming an increasingly important research topic due to their numerous applications in medicines, electronics, agrochemicals, and catalysis .

Propiedades

IUPAC Name |

2-chloro-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N2O2/c15-12-11(5-2-6-19-12)13(21)20-8-9-3-1-4-10(7-9)22-14(16,17)18/h1-7H,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRLYRNUXCEHPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2932681.png)

![5-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2932682.png)

![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2932690.png)

![3-cinnamyl-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932693.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2932694.png)

![methyl 2-amino-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2932700.png)